3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a benzooxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Detailed Synthesis Method
Starting Materials
4-(4-fluorophenyl)piperazine, 3-oxopropionic acid, 2-amino-5-nitrobenzophenone
Reaction
Step 1: 4-(4-fluorophenyl)piperazine is reacted with 3-oxopropionic acid in the presence of a coupling agent such as DCC to form 3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropionic acid., Step 2: The resulting product from step 1 is then reacted with 2-amino-5-nitrobenzophenone in the presence of a base such as triethylamine to form the intermediate compound, 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-2-amino-5-nitrobenzophenone., Step 3: The final product, 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, is obtained by cyclization of the intermediate compound using a cyclization agent such as POCl3.
Scientific Research Applications
The compound has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The exact mechanism of action of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors in the body, leading to its pharmacological effects.
Biochemical And Physiological Effects
The compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential neuroprotective effects in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one in lab experiments is its wide range of pharmacological activities. It can be used to study the effects of anti-inflammatory, analgesic, and anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for further research on 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one. One area of research is the development of more efficient synthesis methods to produce the compound. Another area of research is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
properties
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-15-5-7-16(8-6-15)22-11-13-23(14-12-22)19(25)9-10-24-17-3-1-2-4-18(17)27-20(24)26/h1-8H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCTUWUIZJRPBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one |
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